molecular formula C24H25N3O4 B2528243 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 877657-69-7

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2528243
CAS No.: 877657-69-7
M. Wt: 419.481
InChI Key: MXCAHWQETXKEEN-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a synthetic organic compound. It features a complex structure combining a benzofuro[3,2-d]pyrimidine core with amide and isopropyl functional groups, marking its significance in pharmaceutical and chemical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting from simple aromatic precursors. The key steps may include:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core: This is achieved by cyclization reactions involving appropriate precursors such as phenyl-substituted benzofurans and pyrimidines. Conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to promote the formation of the fused ring system.

  • Introduction of Amide Group: The N,N-diisopropylacetamide moiety is typically introduced via an acylation reaction. This step involves reacting the intermediate benzofuro[3,2-d]pyrimidine with diisopropylamine and an acyl chloride or anhydride under appropriate conditions (e.g., base catalysis, specific solvents).

Industrial Production Methods: Industrial production may scale these reactions using flow chemistry or batch reactors, optimizing reaction conditions for yield, purity, and cost-efficiency. Advanced techniques like microwave-assisted synthesis and continuous flow synthesis can also be employed to enhance reaction rates and product output.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of reactions:

  • Oxidation: Can be oxidized at specific positions on the aromatic ring or heterocyclic core, often using strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Selective reduction of certain functional groups (e.g., nitro groups to amines) can be achieved using hydrogenation catalysts like palladium on carbon.

  • Substitution: The aromatic system allows for electrophilic and nucleophilic substitutions, common reagents include halogens (for halogenation), nitronium ions (for nitration), and sulfonyl chlorides (for sulfonation).

Major Products

  • Oxidation: Formation of quinones or hydroxylated derivatives.

  • Reduction: Amine derivatives from nitro groups.

  • Substitution: Varied aromatic substituted products depending on the substituent introduced.

Scientific Research Applications

Chemistry: Used as a scaffold for designing new synthetic routes and studying reaction mechanisms. Its complex structure makes it a subject of interest for organic synthesis studies.

Biology: Research into its potential as a bioactive molecule has highlighted its role in modulating biochemical pathways, with preliminary studies indicating possible antimicrobial and anticancer properties.

Medicine: Investigated for pharmaceutical applications due to its possible activity against certain pathogens and tumor cells. Its unique structure allows for targeting specific biological receptors and enzymes.

Industry: May serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

Molecular Targets and Pathways: The compound is believed to interact with specific enzymes and receptors involved in cell signaling and metabolic pathways. Binding studies and computational models suggest it fits into active sites of target proteins, altering their function and triggering desired biological responses.

Comparison with Similar Compounds

Comparison: When compared to other benzofuro[3,2-d]pyrimidine derivatives, this compound stands out due to the N,N-diisopropylacetamide side chain, which may enhance its lipophilicity and cell membrane permeability.

Similar Compounds

  • 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: Lacks the diisopropyl groups, potentially less permeable.

  • 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-dimethylacetamide: Similar structure with slightly different steric properties and possibly distinct biological activity.

This compound’s unique structure and versatile chemistry make it a valuable subject of scientific research and industrial applications.

Properties

CAS No.

877657-69-7

Molecular Formula

C24H25N3O4

Molecular Weight

419.481

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C24H25N3O4/c1-15(2)26(16(3)4)20(28)14-25-21-18-12-8-9-13-19(18)31-22(21)23(29)27(24(25)30)17-10-6-5-7-11-17/h5-13,15-16H,14H2,1-4H3

InChI Key

MXCAHWQETXKEEN-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

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